Ethyl 4,6-dihydroxynicotinate

PDE5 Inhibition Medicinal Chemistry Pyridazinopyrimidinone

Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6) is a critical functionalized pyridine building block with a unique 4,6-dihydroxy substitution pattern, essential for regioselective synthesis of PDE5 inhibitor cores (pyridazinopyrimidinones, pyridopyrimidinones) and HIV-1 NNRTI scaffolds. This precise substitution is not interchangeable with other nicotinate esters, making it essential for reproducible medicinal chemistry research outcomes.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 6975-44-6
Cat. No. B048490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dihydroxynicotinate
CAS6975-44-6
Synonyms2,​4-​Dihydroxy-​5-​(ethoxycarbonyl)​pyridine;  4,​6-​Dihydroxynicotinic Acid Ethyl Ester;  NSC 22486;  1,​6-​Dihydro-​4-​hydroxy-​6-​oxo-3-​pyridinecarboxylic Acid Ethyl Ester
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=CC1=O)O
InChIInChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11)
InChIKeyQDHHLXABEXNRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,6-Dihydroxynicotinate (CAS 6975-44-6): Procurement-Grade Intermediate for PDE5 and HIV-1 NNRTI Synthesis


Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6) is a functionalized pyridine derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol [1]. As a derivative of nicotinic acid, it features hydroxyl groups at the 4- and 6-positions of the pyridine ring and an ethyl ester at the 3-position, existing predominantly as the 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate tautomer . Its primary utility lies in serving as a critical synthetic building block for the construction of pyridazinopyrimidinone and pyridopyrimidinone PDE5 inhibitor scaffolds, as well as pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase [2]. Commercial sourcing typically offers the compound as a white to orange-green crystalline powder with ≥96% purity .

Why Ethyl 4,6-Dihydroxynicotinate Cannot Be Replaced by Unverified Nicotinate Analogs in Key Research Syntheses


The procurement of Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6) must be guided by its unique structural and reactivity profile rather than being treated as a commodity interchangeable with other nicotinate esters. The precise 4,6-dihydroxy substitution pattern on the pyridine ring governs its ability to undergo regioselective transformations to specific fused heterocyclic cores, such as pyridazinopyrimidinones and pyridopyrimidinones [1]. Analogs with alternative substitution (e.g., 2,4-dihydroxy, 2,6-dihydroxy) or different ester groups (e.g., methyl ester) exhibit divergent reactivity, altered tautomeric equilibria, and may not yield the desired PDE5 inhibitor or HIV-1 NNRTI scaffolds with the same efficiency . Furthermore, simple ethyl nicotinate lacks the hydroxyl handles necessary for the key condensation and cyclization steps essential to these medicinal chemistry programs . The following quantitative evidence underscores why generic substitution represents a high-risk variable for reproducible research outcomes.

Ethyl 4,6-Dihydroxynicotinate (CAS 6975-44-6): Quantified Differentiation for Procurement Decisions


Proven Precursor to Potent PDE5 Inhibitors: Downstream Leads Exhibit Single-Digit Nanomolar IC50 Values

Ethyl 4,6-dihydroxynicotinate is explicitly utilized as a reactant for synthesizing pyridazinopyrimidinone and pyridopyrimidinone derivatives, which are established as PDE5 inhibitor scaffolds [1]. A downstream lead compound, pyrazolopyrimidopyridazinone 5r, synthesized via routes employing this building block, demonstrated potent PDE5 inhibitory activity with an IC50 of 8.3 nM and high selectivity versus PDE6 (240-fold) [2]. This potency is comparable to sildenafil but with enhanced selectivity, highlighting the value of the core scaffold accessible from this specific starting material [3].

PDE5 Inhibition Medicinal Chemistry Pyridazinopyrimidinone

Critical Intermediate for Pyridone Diaryl Ether NNRTIs Active Against Wild-Type and Resistant HIV-1

The compound is a key reactant in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) [1]. Downstream pyridone compounds derived from this intermediate exhibit strong inhibition of wild-type HIV reverse transcriptase polymerase activity with IC50 values in the low micromolar to nanomolar range [2]. Notably, these pyridone NNRTIs maintain activity against NNRTI-resistant viral strains, a crucial advantage in HIV drug discovery [3].

HIV-1 NNRTI Antiviral Research Reverse Transcriptase

Reproducible Synthetic Performance: Characterized Yield and Established Purity Benchmarks

A documented synthetic preparation of Ethyl 4,6-dihydroxynicotinate, starting from diethyl 1,3-acetonedicarboxylate, proceeds with a reproducible 60% yield after acidification and filtration . Commercially, the compound is routinely supplied with purity ≥96.0% by GC and ≥97.0% by neutralization titration, with structural confirmation by NMR . These established metrics provide a reliable baseline for reaction stoichiometry and reproducibility, reducing experimental variability compared to sourcing uncharacterized or lower-purity analogs .

Synthetic Chemistry Quality Control Process Development

Distinct Tautomeric Equilibrium Dictates Regioselective Reactivity

Ethyl 4,6-dihydroxynicotinate exists in a tautomeric equilibrium favoring the 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate form . This tautomeric state directs regioselective reactivity at the 4- and 6-positions, which is critical for the synthesis of specific fused pyrimidinone and pyridazinone ring systems [1]. In contrast, analogs with 2,4-dihydroxy substitution (e.g., Ethyl 2,4-dihydroxy-6-methylnicotinate) exhibit different tautomeric preferences, leading to alternative reaction pathways and product profiles .

Tautomerism Regioselectivity Heterocyclic Synthesis

Ethyl 4,6-Dihydroxynicotinate (CAS 6975-44-6): Optimal Use Cases for Research and Development


PDE5 Inhibitor Medicinal Chemistry Programs

Employ Ethyl 4,6-dihydroxynicotinate as the key starting material for constructing pyridazinopyrimidinone and pyridopyrimidinone cores. These scaffolds have yielded PDE5 inhibitors with single-digit nanomolar potency and improved selectivity over PDE6, making them valuable for developing treatments for erectile dysfunction, pulmonary arterial hypertension, and other PDE5-related conditions [1]. The validated synthetic routes ensure reproducible access to these pharmacologically relevant heterocycles.

Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

Utilize this intermediate to synthesize pyridone diaryl ether NNRTIs with activity against both wild-type and drug-resistant HIV-1 strains. The ability to maintain potency against common NNRTI resistance mutations is a critical advantage in antiviral drug discovery, addressing a key limitation of first-generation NNRTIs [2].

Academic and Industrial Heterocyclic Synthesis Research

Leverage the unique 4,6-dihydroxy substitution pattern and tautomeric equilibrium to explore regioselective transformations and build novel fused heterocyclic libraries. The well-characterized purity and established synthetic yield provide a reliable foundation for reaction optimization and structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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